molecular formula C9H13NO2S B6201798 2-(2-methylphenyl)ethane-1-sulfonamide CAS No. 919354-00-0

2-(2-methylphenyl)ethane-1-sulfonamide

Cat. No.: B6201798
CAS No.: 919354-00-0
M. Wt: 199.27 g/mol
InChI Key: NYNWVPBASGYWTF-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethane chain, which is further connected to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)ethane-1-sulfonamide typically involves the sulfonation of 2-(2-methylphenyl)ethanamine. One common method includes the reaction of 2-(2-methylphenyl)ethanamine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-methylphenyl)ethane-1-sulfonic acid.

    Reduction: Formation of 2-(2-methylphenyl)ethanamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)ethane-1-sulfonamide in biological systems often involves the inhibition of enzymes by mimicking the structure of natural substrates. The sulfonamide group can bind to the active site of enzymes, blocking the access of natural substrates and thereby inhibiting enzyme activity. This mechanism is similar to that of many sulfonamide-based drugs used in medicine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)ethane-1-sulfonamide
  • 2-(2-bromophenyl)ethane-1-sulfonamide
  • 2-(2-fluorophenyl)ethane-1-sulfonamide

Uniqueness

2-(2-methylphenyl)ethane-1-sulfonamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in organic solvents and potentially altering its interaction with biological targets compared to its halogenated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

919354-00-0

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(2-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)

InChI Key

NYNWVPBASGYWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCS(=O)(=O)N

Purity

95

Origin of Product

United States

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